Lauryl linoleate

Descripción general

Descripción

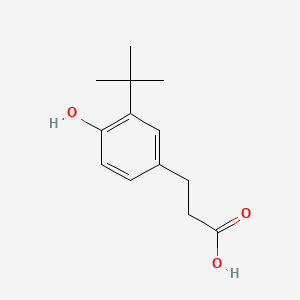

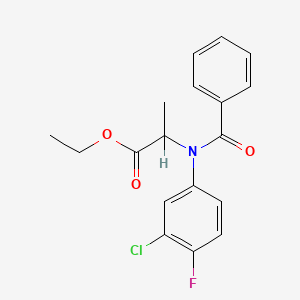

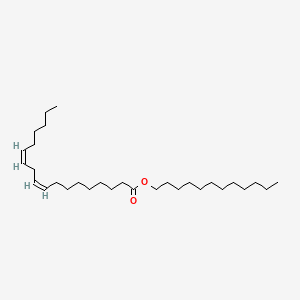

Lauryl linoleate is a wax ester.

Aplicaciones Científicas De Investigación

Ésteres de cera

Lauryl Linoleate is a product in the category of Wax Esters . Los ésteres de cera son ésteres de ácidos grasos de cadena larga y alcoholes de cadena larga. Tienen una amplia gama de aplicaciones, que incluyen su uso en lubricantes, productos farmacéuticos y cosméticos.

2. Biosíntesis y regulación de ácidos grasos insaturados this compound is an unsaturated fatty acid (UFA). In most plants, major UFAs are three C18 species, namely, oleic (18:1), linoleic (18:2), and α-linolenic (18:3) acids . These simple compounds play multiple crucial roles in plants and are also important economic traits of oil crops .

Función en la defensa de las plantas

Unsaturated fatty acids (UFAs), including this compound, play regulatory roles in plant defense . For example, 18:1 (oleate) is involved in the crosstalk between salicylic acid (SA) and jasmonic acid (JA) signaling pathways against pathogen invasion .

Ácidos grasos esenciales en la dieta

18:2 (linoleate) and 18:3 (α-linolenate), two polyunsaturated FAs (PUFAs), are dietary essential FAs . As humans are incapable of their biosynthesis, these organic substances are important for our health .

Materias primas para productos básicos

Unsaturated fatty acids (UFAs), including this compound, are raw materials of manifold commodities such as biofuels, cosmetics, detergents, and pharmaceuticals . Their anti-stress roles, wholesome properties, and industrial applications all highlight the significance of manipulating FA composition and increasing oil yield in crop improvement .

Tensioactivo en productos de cuidado personal

this compound can be used as a surfactant in personal care products . Los tensioactivos son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mecanismo De Acción

Target of Action

It’s known that unsaturated fatty acids (ufas), such as linoleic acid, play multiple crucial roles in biological systems . They are deeply associated with both abiotic and biotic stresses, serving as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Mode of Action

Ufas, including linoleic acid, have been suggested to act as scavengers of reactive species, and they can modulate enzymatic activation and inhibit inos . These actions can help manage oxidative stress, which may be beneficial in the treatment of chronic diseases .

Biochemical Pathways

Lauryl linoleate likely participates in the biosynthesis of C18 UFAs, which involves enzymatic steps and lipid trafficking between the plastid and the endoplasmic reticulum . These UFAs serve as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Result of Action

Ufas, including linoleic acid, have been suggested to play regulatory roles in plant defense . They are also important economic traits of oil crops, serving as raw materials for various commodities .

Propiedades

IUPAC Name |

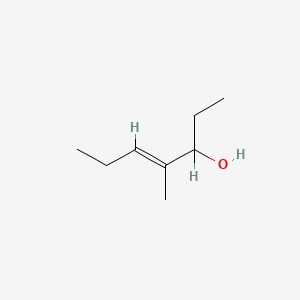

dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h11,13,16-17H,3-10,12,14-15,18-29H2,1-2H3/b13-11-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVRRNZSZWIYCX-BIXSNLIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282701 | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42935-00-2 | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.